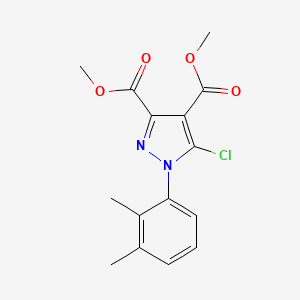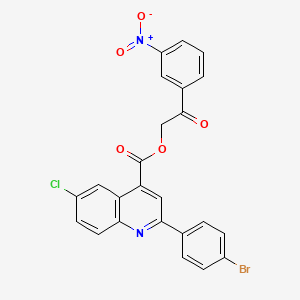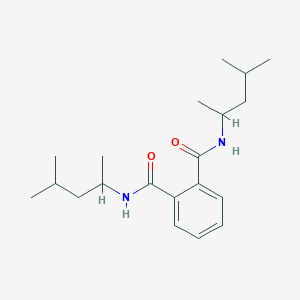
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate is a complex organic compound with the molecular formula C26H21N3O3 and a molecular weight of 423.476 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a phenyl ring, and an acetate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
准备方法
The synthesis of 4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate involves several steps. One common synthetic route includes the reaction of 2-phenyl-4-quinolinecarboxylic acid with ethanehydrazonoyl chloride to form the intermediate compound. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, including the use of larger reaction vessels and more efficient purification methods.
化学反应分析
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl ring or the quinoline moiety, leading to the formation of quinoline N-oxide or phenyl acetate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the quinoline moiety. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.
科学研究应用
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool in drug discovery and development.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It has shown promise in preliminary studies as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: While its industrial applications are limited, the compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. For example, in cancer research, the compound may inhibit enzymes involved in cell division, thereby slowing down or stopping the proliferation of cancer cells.
相似化合物的比较
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate can be compared to other similar compounds, such as:
N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide: This compound has a similar structure but includes an isonicotinamide group instead of an acetate group.
2-(4-methoxyphenyl)-N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide: This compound features a methoxy group on the phenyl ring, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C26H21N3O3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
[4-[(E)-C-methyl-N-[(2-phenylquinoline-4-carbonyl)amino]carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C26H21N3O3/c1-17(19-12-14-21(15-13-19)32-18(2)30)28-29-26(31)23-16-25(20-8-4-3-5-9-20)27-24-11-7-6-10-22(23)24/h3-16H,1-2H3,(H,29,31)/b28-17+ |
InChI 键 |
PBZADHBKKPDRGH-OGLMXYFKSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=C(C=C4)OC(=O)C |
规范 SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)

![2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12047792.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)

![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)

![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)


![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)

